molecular formula C12H9Br2NO3 B8646580 N-benzyloxymethyl-2,3-dibromomaleimide CAS No. 102147-52-4

N-benzyloxymethyl-2,3-dibromomaleimide

Cat. No.: B8646580
CAS No.: 102147-52-4
M. Wt: 375.01 g/mol
InChI Key: XLZSMTKWGJDOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyloxymethyl-2,3-dibromomaleimide (CAS 91026-00-5) is a versatile electrophilic building block prized in organic synthesis, particularly for constructing bisindolylmaleimides (BIMs) and indolocarbazole scaffolds . These scaffolds are foundational structures for developing potent protein kinase inhibitors and are biosynthetically related to natural products like staurosporine . The compound's 2,3-dibromo substitution on the maleimide ring makes it highly reactive towards nucleophiles, enabling efficient double indole coupling reactions. A prominent application, as demonstrated by Kaneko et al., is its use in synthesizing precursors to the anticancer natural product rebeccamycin, where it was coupled with 7-chloroindole to form a critical BIM intermediate . The benzyloxymethyl (BOM) protecting group on the maleimide nitrogen is a key feature, offering stability during synthetic steps while being removable under specific acidic conditions to reveal the maleimide N-H, a feature present in many bioactive BIMs . Researchers value this reagent for its role in generating compounds with significant biological activity, including highly active and selective protein kinase C (PKC) inhibitors such as ruboxistaurin and enzastaurin, which have been investigated in clinical settings . Handling this reagent requires appropriate safety precautions. It is classified as a lachrymator and causes severe skin burns and eye damage (H314) . Researchers must wear personal protective equipment, including gloves, eye protection, and a faceshield, and manipulate the compound within a fume hood to avoid inhalation of dust . Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102147-52-4

Molecular Formula

C12H9Br2NO3

Molecular Weight

375.01 g/mol

IUPAC Name

3,4-dibromo-1-(phenylmethoxymethyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H9Br2NO3/c13-9-10(14)12(17)15(11(9)16)7-18-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

XLZSMTKWGJDOHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C(=O)C(=C(C2=O)Br)Br

Origin of Product

United States

Synthetic Pathways to N Benzyloxymethyl 2,3 Dibromomaleimide and Analogous Dibromomaleimides

Precursor Synthesis: Bromination of Maleimide (B117702) and N-Alkylation to N-Alkyl-2,3-dibromomaleimides

The foundational step in the synthesis of N-substituted dibromomaleimides is the preparation of the 2,3-dibromomaleimide core. This is typically achieved through the bromination of a maleimide precursor. A common starting material is maleic anhydride (B1165640), which can be converted to 2,3-dibromomaleic anhydride. One reported method involves heating a mixture of maleic anhydride with bromine in the presence of a Lewis acid catalyst, such as aluminum chloride, in a sealed tube. This reaction directly installs the two bromine atoms onto the carbon-carbon double bond of the anhydride ring. chemicalbook.com

Once 2,3-dibromomaleic anhydride is obtained, it can be converted into the corresponding imide, 2,3-dibromomaleimide, by reaction with an ammonia (B1221849) source. Subsequently, this imide can undergo N-alkylation to produce a variety of N-alkyl-2,3-dibromomaleimides. The N-alkylation of the dibromomaleimide core is a key step that allows for the introduction of diverse functionalities. This reaction typically proceeds by treating the 2,3-dibromomaleimide with an appropriate alkyl halide in the presence of a base. The base deprotonates the nitrogen of the imide, generating a nucleophilic anion that then displaces the halide from the alkylating agent to form the N-C bond.

Specific Synthesis of N-Benzyloxymethyl-2,3-dibromomaleimide

The synthesis of the target compound, this compound, follows the general pathway of first preparing the 2,3-dibromomaleimide core and then introducing the benzyloxymethyl group onto the nitrogen atom. This specific N-functionalization requires careful selection of reagents and reaction conditions.

N-Alkylation Strategies for Maleimide Derivatives

A variety of N-alkylation strategies have been developed for maleimide and its derivatives, which are applicable to the synthesis of this compound. The most common method involves the reaction of the imide with an alkyl halide in the presence of a base. beilstein-journals.org Alternative approaches, such as the Mitsunobu reaction, provide a milder method for N-alkylation, utilizing an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate.

For the synthesis of N-substituted dibromomaleimides specifically, milder synthetic routes have been developed to avoid the harsh conditions of refluxing in acetic acid. One such method involves using an N-methoxycarbonyl-activated dibromomaleimide, which can react with a range of alkyl and aryl amines at room temperature to afford the desired N-substituted dibromomaleimides in good yields. nih.gov This approach is particularly suitable for substrates with sensitive functional groups.

Benzyloxymethylation Approaches for N-Functionalization

To synthesize this compound, the key step is the N-alkylation of 2,3-dibromomaleimide with a benzyloxymethylating agent. The standard reagent for this transformation is benzyloxymethyl chloride (BOM-Cl). rvrlabs.com The benzyloxymethyl (BOM) group is frequently used as a protecting group for various functional groups, including amides and imides, in organic synthesis. nih.govorganic-chemistry.org

The reaction would typically be carried out by first treating 2,3-dibromomaleimide with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. This generates the imide anion, which then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of benzyloxymethyl chloride and displacing the chloride ion to form the desired this compound.

Plausible Synthetic Scheme: Image of a plausible synthetic scheme for this compound, showing the reaction of 2,3-dibromomaleimide with benzyloxymethyl chloride in the presence of a base to yield the final product. (This is a generalized scheme based on standard organic chemistry principles for N-alkylation of imides.)

Optimization of Synthetic Protocols for N-Substituted Dibromomaleimides

Optimization of synthetic protocols for N-substituted dibromomaleimides is crucial for improving yields, purity, and applicability, especially for their use in bioconjugation. nih.gov Research has focused on developing milder reaction conditions and diversifying the N-substituents to fine-tune the properties of the resulting compounds.

One area of optimization involves the N-alkylation step. Mechanochemical methods, using ball milling, have been shown to be an effective and environmentally friendly alternative to traditional solution-based reactions for the N-alkylation of various imides. nih.gov These solvent-free conditions can lead to high yields and may reduce reaction times. The choice of base and stoichiometry are critical parameters that can be adjusted to optimize the formation of the desired N-alkylated product. nih.gov

Another optimization strategy focuses on the design of the N-substituent itself to influence the properties of the final dibromomaleimide conjugate. For applications in bioconjugation, linkers attached to the maleimide nitrogen can be varied to alter properties such as the rate of hydrolysis of the maleimide ring after conjugation. For instance, incorporating electron-withdrawing groups in the N-linker can accelerate post-conjugation hydrolysis, which serves to create a more stable linkage. nih.gov

Below is an interactive table summarizing various N-alkylation conditions for imides, which can be adapted for the synthesis of N-substituted dibromomaleimides.

Imide SubstrateAlkylating AgentBaseSolvent/ConditionsYieldReference
PhthalimideBenzyl (B1604629) BromideK₂CO₃DMF, LAG, Ball MillingHigh nih.gov
Various ImidesVarious Alkyl HalidesK₂CO₃ / Cs₂CO₃Phase Transfer Catalyst, Solvent-FreeGood to Excellent researchgate.net
DibromomaleimideVarious Amines (via N-methoxycarbonyl intermediate)N/ACH₂Cl₂, Room TempGood nih.gov
PhthalimideAcetone (reductive alkylation)H₂ / Platinum catalystAcidic, 150-180°CN/A google.com

Exploration of Reactivity and Mechanistic Aspects of N Benzyloxymethyl 2,3 Dibromomaleimide

Nucleophilic Substitution Reactions on the Dibromomaleimide Core

The electron-withdrawing nature of the two carbonyl groups in the maleimide (B117702) ring renders the vinylic carbons attached to the bromine atoms highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the application of dibromomaleimides in fields like bioconjugation, where they react readily with thiol groups of cysteine residues in proteins. acs.orgnih.govrsc.org The reaction typically proceeds via a Michael addition-elimination mechanism, resulting in the sequential substitution of the two bromine atoms.

The N-benzyloxymethyl group in the title compound is primarily an electron-withdrawing group due to the inductive effect of the oxygen atom. This effect further depletes electron density from the maleimide ring, enhancing the electrophilicity of the vinylic carbons. Studies on various N-substituted maleimides have shown that electron-withdrawing groups on the nitrogen atom generally increase the rate of reaction with nucleophiles. mdpi.comvcu.edu For instance, N-aryl maleimides react significantly faster with thiolate substrates compared to their N-alkyl counterparts due to the electron-withdrawing nature of the aryl group. mdpi.com This increased reactivity also correlates with a faster rate of subsequent hydrolysis of the resulting conjugate, which can be advantageous in certain applications for creating stable linkages. rsc.orgmdpi.com

The benzyloxymethyl group, while inductively withdrawing, does not offer extended conjugation like an N-aryl substituent. Its effect is more localized but still contributes to making the maleimide core more susceptible to nucleophilic attack compared to simple N-alkyl maleimides. The electron-withdrawing nature of the N-substituent ultimately serves to lower the energy of the transition state for nucleophilic attack, thus accelerating the reaction rate.

Steric hindrance is a critical factor that governs the rate and feasibility of nucleophilic substitution reactions. chemistrysteps.comlibretexts.org In the case of N-benzyloxymethyl-2,3-dibromomaleimide, the approach of a nucleophile to the electrophilic carbons can be influenced by the size of both the incoming nucleophile and the N-substituent.

The N-benzyloxymethyl group is relatively bulky. This steric bulk can hinder the trajectory of an incoming nucleophile, potentially slowing the reaction rate compared to a maleimide with a smaller N-substituent like an N-methyl group. nih.gov For a substitution reaction to occur, the nucleophile must approach the backside of the carbon-leaving group bond. libretexts.org Large substituents on the nitrogen atom can create a more congested environment around the maleimide ring, making this approach more difficult. nih.govresearchgate.net

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

The carbon-bromine bonds of this compound are well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to form new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the maleimide core.

Palladium-catalyzed cross-coupling has become an indispensable tool in modern organic synthesis. nih.govrsc.org Reactions such as the Suzuki, Stille, and Sonogashira couplings enable the formation of C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds, respectively, under relatively mild conditions and with high functional group tolerance. mit.eduresearchgate.net For this compound, these reactions allow for the stepwise and selective functionalization of the two C-Br bonds.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. researchgate.netresearchgate.net this compound can serve as the organohalide partner, reacting with various aryl or heteroaryl boronic acids to yield mono- or diarylated maleimides. nih.govnih.govkoreascience.kr

The reaction generally proceeds with a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The specific conditions can be tailored to control the extent of the reaction, allowing for either monosubstitution or disubstitution. The electron-deficient nature of the dibromomaleimide substrate facilitates the initial oxidative addition step in the catalytic cycle. A variety of aryl boronic acids, bearing both electron-donating and electron-withdrawing groups, can be successfully coupled.

Table 1: Representative Conditions for Suzuki Cross-Coupling of Dibromomaleimides with Aryl Boronic Acids
EntryAryl Boronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF14050-94
24-Methoxyphenylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O77~90
33-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane100~85
44-Acetylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~88

Note: Yields are representative for analogous benzylic or vinylic bromide couplings and may vary for the specific substrate. nih.govnih.gov

The Stille and Sonogashira reactions further expand the synthetic utility of this compound by allowing for the introduction of different types of carbon-based functionalities.

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile, as a wide range of organostannanes (vinyl, aryl, alkynyl, allyl, and alkyl) can be used. libretexts.org This allows for the introduction of diverse groups onto the maleimide core. A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to many functional groups, although their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. harvard.edu

Table 2: General Conditions for Stille and Sonogashira Couplings of Vinylic Bromides
Coupling TypeCoupling PartnerCatalyst SystemBase/AdditiveSolventGeneral Conditions
StilleAryl-Sn(n-Bu)₃Pd(PPh₃)₄ or Pd₂(dba)₃ / P(t-Bu)₃LiCl, CuI (optional)Dioxane, DMF, THFRoom temp to 100 °C
StilleVinyl-Sn(n-Bu)₃PdCl₂(PPh₃)₂-TolueneReflux
SonogashiraPhenylacetylenePd(PPh₃)₄ / CuIEt₃N or DIPATHF, DMFRoom temp to 100 °C
Sonogashira1-HeptynePdCl₂(PPh₃)₂ / CuIPiperidineDMFRoom temp

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI, in the presence of an amine base. organic-chemistry.orgbeilstein-journals.orgscirp.org The Sonogashira reaction is the most straightforward method for synthesizing substituted alkynes. beilstein-journals.org For this compound, this reaction would lead to the formation of mono- or di-alkynylated maleimides, which are valuable precursors for further transformations or as components in conjugated materials. researchgate.net The reaction conditions are generally mild, and a broad range of terminal alkynes can be employed. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

Heck Arylation Reactions

For the parent maleimide, successful Heck reactions with aryl iodides have been achieved by carefully selecting a weak base, such as potassium acetate (B1210297) (KOAc), in a solvent like ethylene (B1197577) carbonate to minimize hydrolysis of both the starting material and the product. prolynxinc.com It is plausible that similar conditions would be necessary for the successful Heck arylation of this compound. The reaction would likely proceed via the established catalytic cycle of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by alkene insertion and β-hydride elimination.

Table 1: Representative Conditions for Heck Reaction of Maleimide with Aryl Iodides prolynxinc.com

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂dppfKOAcEthylene Carbonate60

This table is based on the Heck reaction of the parent maleimide and serves as a predictive model for this compound.

Ruthenium-Catalyzed Cross-Coupling with Alkenes

Ruthenium-catalyzed cross-coupling reactions, particularly those involving the olefination of C-H bonds, have emerged as powerful tools in organic synthesis. bgu.ac.ilrsc.org These reactions offer an atom-economical alternative to traditional cross-coupling methods. Specific literature on the ruthenium-catalyzed cross-coupling of this compound with alkenes is not prevalent. However, the general principles of ruthenium catalysis suggest that such a reaction could be feasible, likely proceeding through a chelation-assisted C-H activation mechanism if a suitable directing group is present on the N-substituent, or via coupling at the carbon-bromine bonds.

Ruthenium catalysts are known to promote the olefination of various aromatic and heteroaromatic compounds. bgu.ac.ilrsc.org The reaction typically involves the formation of a ruthenacycle intermediate, followed by insertion of the alkene and subsequent reductive elimination to afford the coupled product. Given the electrophilic nature of the dibromomaleimide core, its reaction with alkenes under ruthenium catalysis would be an interesting area for future research.

Thiol-Maleimide Conjugation and Related Thioether Formation

The reaction of maleimides with thiols is a cornerstone of bioconjugation, prized for its high specificity and efficiency under physiological conditions. This compound offers a unique platform for such conjugations, with the two bromine atoms providing additional reactivity beyond the standard Michael addition.

Michael Addition of Thiols to the Maleimide Double Bond

The primary reaction between a thiol and a maleimide is the Michael addition, where the nucleophilic thiol attacks one of the electrophilic carbons of the maleimide double bond. bachem.comrsc.org This reaction is highly efficient and proceeds readily at neutral pH. bachem.com In the case of this compound, the initial reaction with a single equivalent of a thiol would likely be the Michael addition to form a thiosuccinimide adduct. However, the presence of the two bromine atoms opens up subsequent reaction pathways.

The reaction of N-methylbromomaleimide and dibromomaleimide with cysteine residues in proteins has been shown to be as fast or faster than with N-ethylmaleimide, a commonly used reagent for thiol modification. nih.gov This suggests that the initial thiol addition to this compound would be a rapid process.

Disulfide Bridging and Rebridging Mechanisms

A key application of dibromomaleimides is in the bridging and rebridging of disulfide bonds in peptides and proteins. nih.govresearchgate.netresearchgate.netnih.gov This process typically involves the initial reduction of the disulfide bond to generate two free thiol groups. These thiols then react with the dibromomaleimide in a sequential substitution of the two bromine atoms, forming a stable thioether bridge. nih.gov This rebridging restores the structural integrity of the protein, which is often compromised upon disulfide reduction.

The reaction is highly efficient, often proceeding to completion in under 15 minutes with stoichiometric amounts of the reagents in buffered aqueous solutions. nih.gov For example, the reaction of salmon calcitonin with a slight excess of 2,3-dibromomaleimide in the presence of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at pH 6.2 results in the complete formation of the bridged conjugate. nih.gov This methodology has also been successfully applied to the site-specific PEGylation of peptides. nih.gov

The mechanism involves the initial reduction of the disulfide, followed by nucleophilic attack of the resulting thiolates on the carbon-bromine bonds of the dibromomaleimide. This results in the formation of a dithiomaleimide, effectively re-establishing the covalent link between the two cysteine residues.

Table 2: Conditions for Disulfide Bridging of Somatostatin with Dibromomaleimide nih.gov

ReagentReducing AgentpHTemperature (°C)TimeOutcome
DibromomaleimideTCEP (1 equiv)6.2Room Temp10 minQuantitative conversion to bridged product

Hydrolysis of Thiosuccinimide Linkages

The thiosuccinimide adducts formed from the reaction of thiols with maleimides can be susceptible to hydrolysis, which involves the opening of the succinimide (B58015) ring. prolynxinc.comkinampark.comresearchgate.net This hydrolysis can be a desirable outcome as the resulting maleamic acid thioether is generally more stable and less prone to retro-Michael reactions. nih.gov

The rate of hydrolysis is influenced by the nature of the N-substituent on the maleimide. core.ac.uk Electron-withdrawing groups on the nitrogen atom can accelerate the rate of hydrolysis. nih.gov For N-alkyl substituted maleimides, the hydrolysis of the thiosuccinimide adduct is generally slow. nih.gov However, the presence of bromine atoms on the maleimide ring in this compound and its thiol adducts is expected to increase the rate of hydrolysis due to their electron-withdrawing inductive effect. bgu.ac.il

Studies on N-aryl maleimides have shown that they can form stable antibody conjugates under mild conditions, with the stability being attributed to resonance-driven thiosuccinimide hydrolysis. researchgate.net While the benzyloxymethyl group is not as strongly electron-withdrawing as an aryl group, its influence on the hydrolysis rate would be a key factor in the stability of the resulting conjugates.

Table 3: Half-lives for Hydrolysis of Thiosuccinimide Adducts at pH 7.4

N-SubstituentTemperature (°C)Half-life (h)
Alkyl3732
Phenyl371.5

This table provides a comparison of hydrolysis rates for different N-substituents and is intended to provide context for the expected behavior of this compound adducts. researchgate.net

Cycloaddition Reactions of the Maleimide Moiety

The double bond of the maleimide ring in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this [4+2] cycloaddition, the maleimide acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.org

While specific examples of Diels-Alder reactions with this compound are not detailed in the available literature, the reactivity of related compounds provides insight. The Diels-Alder reaction is a powerful tool for the construction of complex cyclic systems and has been utilized in bioconjugation to form stable linkages. acs.org

The presence of the two bromine atoms on the maleimide ring would be expected to influence the electronics and sterics of the cycloaddition. These electron-withdrawing groups would make the maleimide a more reactive dienophile. In a notable example, 2,3-dibromo-N-methylmaleimide has been used as an acetylene (B1199291) equivalent in a tandem [4+2] cycloaddition with anthracene (B1667546), leading to the formation of complex polycyclic structures. nih.gov This demonstrates the potential of dihalomaleimides to participate in unique cycloaddition cascades.

Other cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrones, are also possible with the maleimide double bond, offering further avenues for the functionalization of this compound. researchgate.net

Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. The electron-withdrawing nature of the carbonyl and bromo substituents on the maleimide ring system suggests that this compound should be a highly reactive dienophile. However, a specific review of scientific literature does not yield documented examples or detailed research findings of this compound participating in Diels-Alder cycloadditions. While analogous compounds like N-phenylmaleimide are known to react readily with dienes such as anthracene derivatives, specific studies on the benzyloxymethyl-substituted variant are not available. rsc.org

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings by reacting a 1,3-dipole (like an azide (B81097), nitrile oxide, or azomethine ylide) with a dipolarophile. wikipedia.org The electron-deficient alkene of the dibromomaleimide core makes this compound a suitable candidate for this class of reactions. Despite its theoretical potential as a dipolarophile, dedicated research detailing the 1,3-dipolar cycloaddition reactions specifically involving this compound is not found in the surveyed scientific literature. General studies on this type of reaction confirm its utility in generating diverse heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

Grignard Reactions and Indole (B1671886) Electrophilic Substitution

The high electrophilicity of the carbon-carbon double bond in this compound, enhanced by the two bromine atoms, makes it a prime target for nucleophilic attack by organometallic reagents and electron-rich aromatic systems.

Indole Electrophilic Substitution: Indoles are known to undergo electrophilic substitution, predominantly at the C3 position, due to the high electron density of the pyrrole (B145914) ring. The dibromomaleimide core serves as a potent electrophile. A closely related compound, N-benzyl-2,3-dibromomaleimide, is used as a precursor in the synthesis of 2,3-bis(3-indolyl)-N-benzylmaleimide. This transformation represents a double nucleophilic substitution where the indole attacks the carbon-bromine bonds, replacing both bromine atoms. This precedent strongly suggests that this compound would react similarly with indoles and their derivatives. The reaction proceeds via nucleophilic attack of the indole C3-position on the electrophilic carbons of the maleimide, leading to the displacement of the bromide ions.

Grignard Reactions: Grignard reagents (R-MgX) are powerful nucleophiles that readily react with electrophilic centers. masterorganicchemistry.com In the context of this compound, a Grignard reagent could potentially react in two ways: 1) a conjugate addition to the electron-deficient double bond, or 2) substitution of the bromine atoms. The substitution pathway is highly plausible, analogous to the reaction with indoles, which would lead to the formation of 2,3-dialkyl- or 2,3-diaryl-substituted maleimides. However, specific experimental data for the reaction of this compound with Grignard reagents are not detailed in the available literature.

The table below outlines the potential products from these substitution reactions based on the known reactivity of the dibromomaleimide scaffold.

Reactant 1Reactant 2 (Nucleophile)Potential ProductReaction Type
This compoundIndole2,3-bis(3-indolyl)-N-benzyloxymethylmaleimideElectrophilic Substitution
This compound2-Methylindole2,3-bis(2-methyl-3-indolyl)-N-benzyloxymethylmaleimideElectrophilic Substitution
This compoundPhenylmagnesium bromideN-benzyloxymethyl-2,3-diphenylmaleimideNucleophilic Substitution
This compoundMethylmagnesium chlorideN-benzyloxymethyl-2,3-dimethylmaleimideNucleophilic Substitution

Advanced Functionalization Strategies and Derivatization of N Benzyloxymethyl 2,3 Dibromomaleimide

Tailoring N-Benzyloxymethyl Substituents for Targeted Reactivity and Functionalization

The N-substituent of the maleimide (B117702) ring plays a critical role in modulating the reactivity and functionality of the core dibromomaleimide structure. In N-benzyloxymethyl-2,3-dibromomaleimide, the benzyloxymethyl group offers several strategic advantages. This substituent can be tailored to influence the electrophilicity of the maleimide double bond and the reactivity of the bromine atoms, which are key to its utility in bioconjugation and polymer synthesis.

The benzyloxymethyl group can be considered a protecting group that can be potentially cleaved under specific conditions to reveal a different functionality, although its primary role is often to confer desirable solubility properties and to act as a stable, non-interfering handle. Modifications to the benzyl (B1604629) ring itself, such as the introduction of electron-withdrawing or electron-donating groups, can electronically influence the maleimide core, thereby fine-tuning its reaction kinetics with nucleophiles like thiols.

Research into related N-substituted maleimides has shown that the nature of the substituent dictates the stability and reactivity of the resulting conjugates. For instance, the use of various N-aryl and N-alkyl substituents in other maleimide systems has been explored to control properties such as fluorescence quenching in dyes derived from these structures. The N-benzyl group, a component of the N-benzyloxymethyl substituent, is specifically used in the synthesis of maleimide-based dyes like 2,3-bis(3-indolyl)-N-benzylmaleimide. sigmaaldrich.com This highlights the principle that the N-substituent is a key site for strategic chemical modification to achieve desired properties.

Strategic Incorporation into Polymeric Architectures

The unique reactivity of the dibromomaleimide core allows for its incorporation into various polymer structures through specialized polymerization techniques.

Thiol-Dibromomaleimide Polymerization Methods

The reaction between dibromomaleimides and thiols is a highly efficient method for creating stable linkages, particularly for bridging disulfide bonds in peptides and proteins. nih.gov This chemistry can be extended to polymerization. When a bifunctional or multifunctional thiol monomer is reacted with a dibromomaleimide, a polymer can be formed. The process involves the sequential substitution of the two bromine atoms by thiol groups.

This reaction is particularly effective for creating crosslinked networks or for the site-specific conjugation of polymers to biomolecules. nih.gov The reaction proceeds rapidly under mild, often aqueous conditions, making it suitable for biological applications. nih.gov The insertion of the dibromomaleimide into a disulfide bond is initiated by a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which generates two free thiols that subsequently react with the maleimide. nih.gov This method ensures that the resulting polymer conjugate maintains the structural integrity of the original disulfide bridge. nih.gov

Atom Transfer Radical Polymerization (ATRP) Approaches for Functional Polymers

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique used to synthesize well-defined polymers. nih.gov Incorporating functional units like dibromomaleimides into polymers via ATRP can be achieved through two main approaches: using a functional initiator or polymerizing a functional monomer.

However, direct attempts to use a dibromomaleimide-functionalized initiator for ATRP have been shown to lead to polymerization inhibition. nih.gov This suggests that the dibromomaleimide group interferes with the delicate catalytic cycle of ATRP.

To circumvent this issue, indirect or post-polymerization modification strategies are employed. nih.gov These methods involve:

Synthesizing a polymer with a precursor functional group using ATRP. For example, a polymer with azide (B81097) or aniline (B41778) side chains can be prepared.

Converting the precursor group into the dibromomaleimide functionality. The azide-functional polymer can be reacted with an alkyne-functional 2,3-dibromomaleimide via a Huisgen CuAAC "click" reaction. nih.gov This approach successfully yields a polymer decorated with reactive dibromomaleimide units without disrupting the polymerization process itself. nih.gov

Studies on the ATRP of other N-substituted maleimides, such as N-phenylmaleimide and N-cyclohexylmaleimide, with comonomers like styrene (B11656) and methyl methacrylate, have demonstrated that maleimides can be successfully incorporated into copolymers using this technique. cmu.educmu.educmu.edu These copolymerizations are generally well-controlled, yielding polymers with low polydispersity, and the maleimide content can be used to tune the thermal properties of the final material. cmu.educmu.edu

Table 1: ATRP of N-Substituted Maleimides with Co-monomers This table is interactive. You can sort and filter the data.

N-Substituted Maleimide Co-monomer Catalyst System Solvent Key Finding Reference
N-Phenylmaleimide Styrene CuBr/bpy Anisole Forms predominantly alternating copolymer structure. cmu.edu
N-Cyclohexylmaleimide Styrene CuBr/bpy Anisole Well-controlled polymerization; heat resistance improves with NCMI content. cmu.edu
N-Cyclohexylmaleimide Methyl Methacrylate CuBr/bpy Anisole Well-controlled polymerization; poor control in cyclohexanone. cmu.edu

Development of Specific Derivatization Reagents for Analytical Methodologies

Maleimides are widely used as derivatization reagents for the analysis of thiols, which are important biological molecules. nih.govnih.gov The reaction of a maleimide with a thiol is rapid and selective, producing a stable thioether linkage. When the maleimide reagent contains a chromophore or fluorophore, the resulting derivative can be detected with high sensitivity using techniques like high-performance liquid chromatography (HPLC). nih.gov

This compound has the potential to be used as a specific derivatization reagent for thiols. Its key features for this application would be:

Dual Reactivity: The two bromine atoms allow for the potential crosslinking of two thiol molecules or for reaction with a dithiol. This is a distinguishing feature compared to standard maleimides which have only one point of attachment for thiols (via Michael addition) unless the double bond is subsequently reacted. The dibromomaleimide platform allows for reaction with two distinct thiols. nih.gov

UV-Vis Signature: The maleimide core and the benzyl group provide a UV-absorbent signature, allowing for detection by HPLC-UV.

Tunability: The N-benzyloxymethyl group can be modified to incorporate a fluorescent tag or a mass tag to enhance detection sensitivity for fluorescence or mass spectrometry-based methods, respectively.

Various maleimide-based reagents, such as N-(1-pyrenyl)maleimide (NPM) and ThioGlo reagents, have been successfully used for the sensitive HPLC analysis of biological thiols like glutathione (B108866) and cysteine. nih.govresearchgate.net These reagents react selectively with the sulfhydryl group to yield fluorescent adducts, enabling detection at femtomole levels. nih.gov The development of this compound as a derivatization agent would follow similar principles, offering a unique reactivity profile due to the two displaceable bromine atoms.

Table 2: Comparison of Selected Maleimide-Based Thiol Derivatization Reagents This table is interactive. You can sort and filter the data.

Reagent Analyte Detection Method Key Advantage Reference
ThioGlo3 Glutathione, Cysteine Fluorescence (HPLC) High speed and sensitivity, stable derivatives. nih.gov
N-(1-pyrenyl)maleimide (NPM) Thiol-containing compounds Fluorescence (HPLC) Established method for thiol analysis. nih.govresearchgate.net
N-Laurylmaleimide Glutathione UHPLC-HRMS Reduces polarity of GSH, preventing oxidation. nih.gov

Computational and Theoretical Investigations in Dibromomaleimide Chemistry

Quantum Chemical Studies on Reactivity and Electron Distribution

The reactivity of the dibromomaleimide core is significantly influenced by the electron-withdrawing nature of the two bromine atoms and the two carbonyl groups. This creates a highly electrophilic double bond, which is susceptible to nucleophilic attack. The N-substituent, in this case, the benzyloxymethyl group, can modulate this reactivity through both electronic and steric effects.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a quantitative measure of the partial atomic charges. A hypothetical distribution of these charges on the N-benzyloxymethyl-2,3-dibromomaleimide molecule would likely show significant positive charges on the carbon atoms of the maleimide (B117702) ring, particularly the carbonyl carbons and the double-bond carbons, making them primary sites for nucleophilic attack. The bromine atoms would carry a negative partial charge, while the electron density on the nitrogen atom would be influenced by the benzyloxymethyl group.

Steric effects also play a crucial role. The benzyloxymethyl group is relatively bulky and can hinder the approach of nucleophiles to the maleimide ring. The degree of this steric hindrance depends on the conformation of the benzyloxymethyl group, which can also be investigated using computational methods to determine the most stable (lowest energy) spatial arrangements.

Table 1: Hypothetical Partial Atomic Charges in this compound

AtomHypothetical Partial Charge (a.u.)Implication for Reactivity
Carbonyl Carbons (C=O)Highly PositivePrimary sites for nucleophilic attack
Olefinic Carbons (C=C)PositiveSusceptible to Michael addition reactions
Nitrogen (N)NegativeElectron density influenced by the benzyloxymethyl group
Bromine (Br)NegativeLeaving group potential in substitution reactions
Oxygen (O)Highly NegativeInfluences the electronic properties of the substituent

Note: This table is illustrative and based on general principles of organic chemistry, as specific computational data for this compound is not publicly available.

Computational methods can be employed to predict how modifications to the N-substituent would alter the reactivity of the dibromomaleimide core. By comparing the calculated properties of different N-substituted 2,3-dibromomaleimides, researchers can forecast their relative reactivity. For instance, replacing the benzyloxymethyl group with a more electron-withdrawing group would likely increase the electrophilicity of the maleimide ring, making it more reactive towards nucleophiles. Conversely, a more electron-donating substituent would decrease its reactivity.

These predictions are often based on the analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a higher electrophilicity and thus greater reactivity towards nucleophiles.

Molecular Modeling and 3D Structural Analysis

Molecular modeling provides a visual and quantitative understanding of the three-dimensional structure of this compound. This is crucial for understanding how the molecule interacts with other molecules, such as reactants or biological targets. Techniques like molecular mechanics and quantum mechanics can be used to determine the most stable conformations of the molecule, including the orientation of the benzyloxymethyl group relative to the planar maleimide ring.

The 3D structure reveals important information about the molecule's steric profile. For this compound, the bulky benzyl (B1604629) group can adopt various positions, some of which may shield one face of the maleimide ring from chemical attack. This can lead to stereoselective reactions, where a reactant preferentially adds to the less hindered face of the molecule.

Integrated Computational and Experimental Design of Maleimide Derivatives

The synergy between computational and experimental approaches is a powerful strategy for the design of new maleimide derivatives with desired properties. nih.gov This integrated approach allows for the in silico screening of a large number of potential candidate molecules, saving significant time and resources in the laboratory. nih.gov

The process typically begins with a computational model that can predict a specific property of interest, such as fluorescence or reactivity. For example, an artificial neural network (ANN) can be trained on a dataset of known maleimide structures and their experimentally measured properties. nih.gov This trained model can then be used to predict the properties of new, hypothetical maleimide derivatives. The most promising candidates identified through this computational filtering are then synthesized and their properties are experimentally verified. nih.gov This iterative process of prediction, synthesis, and testing allows for the rapid development of novel functional molecules. nih.gov

Density Functional Theory (DFT) in Regioselectivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of this compound chemistry, DFT can be instrumental in predicting the regioselectivity of its reactions. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions.

For instance, in a reaction where a nucleophile can attack multiple sites on the this compound molecule, DFT calculations can be used to determine the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy will be the most kinetically favored, and thus the major product of the reaction can be predicted. This is particularly relevant for reactions involving the versatile dibromomaleimide core, where substitution of one or both bromine atoms can lead to different products.

By calculating the energies of the transition states associated with each possible reaction pathway, a clear picture of the reaction's regioselectivity can be obtained. This predictive capability is invaluable for designing synthetic routes that yield the desired product with high selectivity.

N Benzyloxymethyl 2,3 Dibromomaleimide As a Pivotal Intermediate in Complex Natural Product Synthesis

Synthesis of Bisindolylmaleimides (BIMs)

The synthesis of bisindolylmaleimides (BIMs) represents a cornerstone application of N-benzyloxymethyl-2,3-dibromomaleimide. These compounds, characterized by two indole (B1671886) moieties attached to a central maleimide (B117702) core, are not only natural products themselves but are also key precursors to more complex alkaloids.

A widely employed and effective method for creating the core structure of BIMs involves the reaction of an indolylmagnesium halide (an indole Grignard reagent) with a 2,3-dihalomaleimide. This approach, pioneered by Steglich, leverages the increased nucleophilicity of the indole at the C-3 position after magnesiation.

In a typical procedure, indole is first treated with a Grignard reagent like ethylmagnesium bromide to form the corresponding indolylmagnesium bromide. This magnesiated indole then acts as the nucleophile in a substitution reaction with this compound. For instance, Kaneko and colleagues utilized this methodology in their synthesis of rebeccamycin (B1679247) precursors by coupling 7-chloroindole (B1661978) with this compound. The reaction, facilitated by a catalytic amount of hexamethylphosphoramide (B148902) (HMPA) in benzene, yielded the desired bisindolylmaleimide intermediate. This coupling is fundamental to accessing the structural framework required for indolocarbazole synthesis.

Table 1: Selected Magnesiated Indole Coupling Reactions

Indole DerivativeDihalomaleimideSolventAdditiveProduct Yield
IndoleN-benzyl-2,3-dibromomaleimideTHFHMPA54%
7-ChloroindoleThis compoundBenzeneHMPA (catalytic)27%

The flexibility of the magnesiated indole coupling method allows for the synthesis of both symmetrical and unsymmetrical bisindolylmaleimides.

Symmetrical BIMs: These are synthesized by reacting two equivalents of the same magnesiated indole with one equivalent of this compound. This results in a product where the two indole substituents are identical.

Unsymmetrical BIMs: The synthesis of unsymmetrical analogues, where the two indole groups differ, requires a more controlled, stepwise approach. This typically involves an initial mono-alkylation of the dihalomaleimide with one type of magnesiated indole. The resulting mono-indolyl-mono-bromomaleimide can then be isolated and subsequently reacted with a different magnesiated indole to install the second, distinct indole moiety. This stepwise displacement of the bromine atoms is critical for building molecular diversity within the BIM class.

Contributions to Indolocarbazole Alkaloid Synthesis

Bisindolylmaleimides derived from this compound are vital intermediates in the total synthesis of indolocarbazole alkaloids. This class of natural products, which includes potent protein kinase inhibitors, is characterized by a planar, polycyclic aromatic system formed by the fusion of two indole rings and a carbazole (B46965) core.

Staurosporine (B1682477) is a prominent member of the indolocarbazole family, known for its potent ability to inhibit a wide range of protein kinases. The core structure, known as the staurosporine aglycone (or K252c), is a primary target for synthetic chemists. The synthesis developed by Weinreb and coworkers provides a clear example of this pathway. They first synthesized an N-benzyl protected bisindolylmaleimide by coupling indolylmagnesium bromide with N-benzyl-2,3-dibromomaleimide. This BIM intermediate was then subjected to an oxidative cyclization, often using reagents like palladium or photochemical conditions, to forge the final C-C bond between the two indole rings, thus forming the rigid, planar indolocarbazole system of the staurosporine aglycone.

Rebeccamycin is another important indolocarbazole antibiotic. Its synthesis also heavily relies on a bisindolylmaleimide intermediate derived from a dihalomaleimide. In a synthetic route analogous to the one for staurosporine, a substituted indole (like 7-chloroindole) is coupled with this compound. The resulting BIM is then cyclized to form the indolocarbazole core. A subsequent glycosylation step attaches the requisite sugar moiety to the indole nitrogen, and final deprotection steps, including the removal of the BOM group, yield the natural product, rebeccamycin.

Table 2: Pathway from this compound to Indolocarbazoles

Starting MaterialKey IntermediateCyclization MethodTarget Alkaloid Core
This compoundBis(indolyl)maleimideOxidative (e.g., DDQ, TsOH)Staurosporine Aglycone
This compoundBis(7-chloroindolyl)maleimidePhotochemical or Pd-catalyzedRebeccamycin Aglycone

Development of Diverse Maleimide-Containing Molecular Scaffolds

Beyond its role in producing bisindolylmaleimides, the N-protected 2,3-dibromomaleimide scaffold is a versatile platform for creating a wide array of other molecular structures. The two bromine atoms can be substituted with various nucleophiles or engaged in metal-catalyzed cross-coupling reactions to generate diverse scaffolds.

For example, Suzuki cross-coupling reactions can be used to react N-benzyl-2,3-dibromomaleimide with aryl boronic acids. sigmaaldrich.com This allows for the synthesis of 2-aryl-3-bromo-maleimides or, with an excess of the boronic acid, 2,3-diaryl-maleimides. This methodology opens a pathway to a broad range of compounds where the maleimide core is decorated with different aromatic or heteroaromatic groups, which is useful for creating novel dyes and biologically active molecules. sigmaaldrich.com Furthermore, the dibromomaleimide core can be used in bioconjugation chemistry. It can react with thiol groups, such as the cysteine residues in proteins, to form stable thioether linkages. This has been exploited to create reagents for reversibly bridging disulfide bonds in peptides.

Broader Impact of Halogenated Maleimides on Synthetic Methodology Development

General Utility of Dibromomaleimide as a Versatile Synthetic Synthon

Dibromomaleimides are powerful synthons in organic chemistry due to their electron-deficient double bond and the presence of two reactive bromine atoms. This dual reactivity allows for a wide range of chemical modifications. They are particularly noted for their use in bioconjugation, the process of linking molecules to biological entities like proteins. nih.govresearchgate.net For instance, dibromomaleimides can react with thiol groups from cysteine residues in proteins to form stable thioether bonds. nih.gov This reaction is fundamental in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. nih.govrsc.org The dibromomaleimide platform enables the creation of homogeneous and stable ADCs. nih.govacs.org

Furthermore, dibromomaleimides serve as excellent dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. libretexts.orgrug.nlmasterorganicchemistry.com The electron-withdrawing nature of the imide and bromine atoms enhances the reactivity of the maleimide (B117702) double bond towards dienes. masterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting materials is preserved in the product, which is a significant advantage in the synthesis of complex molecules. libretexts.org The thermal reversibility of some Diels-Alder reactions also makes maleimide-containing polymers suitable for developing self-healing materials. rsc.orgresearchgate.netnih.gov

Strategic Applications of Halogen Atoms in Chemical Transformations

The two bromine atoms on the maleimide ring are key to its synthetic utility. Halogen atoms are versatile functional groups that can participate in a wide array of reactions, particularly in the formation of new carbon-carbon bonds. sigmaaldrich.com

C-X Bond Reactivity in Organic Synthesis

The carbon-bromine (C-Br) bond is a polar covalent bond that is susceptible to cleavage, making it a reactive site for nucleophilic substitution and cross-coupling reactions. sigmaaldrich.com One of the most important applications of the C-Br bonds in dibromomaleimides is their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.orgorganic-chemistry.orgharvard.edu In this reaction, the bromine atom is replaced by an organic group from a boronic acid or ester, allowing for the synthesis of a wide variety of substituted maleimides. sigmaaldrich.com This method is used to create novel dyes and functional materials. sigmaaldrich.com

The general scheme for a Suzuki-Miyaura coupling reaction is as follows:

R¹-X + R²-B(OR)₂ → R¹-R² (in the presence of a Palladium catalyst and a base)

Where R¹ is the dibromomaleimide core, X is bromine, and R² is the organic substituent to be added.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dibromomaleimides

EntryAryl Boronic Acid (R²-B(OH)₂)ProductReference
1Phenylboronic acid2-Aryl-N-benzyl-3-bromomaleimide sigmaaldrich.com
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-N-benzyl-3-bromomaleimide sigmaaldrich.com

This table is illustrative of the types of transformations possible with the dibromomaleimide core.

Advancements in Materials Science through Maleimide Functionalization

The reactivity of the maleimide group has been extensively exploited in materials science to create functional polymers and surfaces. specificpolymers.comrsc.org Maleimide-containing polymers are used in a variety of high-performance applications, including self-healing materials, advanced composites, and biomedical devices. specificpolymers.commdpi.com

Self-healing materials based on the reversible Diels-Alder reaction between furan (B31954) and maleimide groups have gained significant attention. rsc.orgresearchgate.netnih.gov When a crack forms in the material, the Diels-Alder adducts can break apart (retro-Diels-Alder) upon heating and then reform upon cooling, effectively healing the damage. rsc.orgnih.gov

In the realm of bioelectronics, maleimide-functionalized conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), have been developed. rsc.org These materials allow for the attachment of biological molecules, which can be used to create biosensors and other bioelectronic devices. rsc.org The maleimide group provides a convenient handle for immobilizing enzymes, antibodies, or DNA onto the polymer surface.

Furthermore, maleimide functionalization is a key strategy for modifying surfaces for biomedical applications. tandfonline.comresearchgate.netacs.org By coating a surface with a maleimide-containing polymer, it becomes possible to attach biomolecules that can improve biocompatibility, promote cell adhesion, or prevent non-specific protein adsorption. tandfonline.comnih.govnih.gov For example, hyaluronic acid hydrogels functionalized with maleimides can be used to create 3D cell culture environments that mimic the natural extracellular matrix. nih.govnih.gov

Table 2: Applications of Maleimide Functionalization in Materials Science

Application AreaMaterial TypeKey FeatureReference
Self-Healing MaterialsPolyurethanes, EpoxiesReversible Diels-Alder reaction with furan groups rsc.orgresearchgate.netnih.gov
BioelectronicsConducting Polymers (e.g., PEDOT)Covalent attachment of biomolecules rsc.org
Biomedical SurfacesHydrogels, Polymeric CoatingsImproved biocompatibility and cell adhesion tandfonline.comnih.govnih.gov
Drug DeliveryPolymer-Protein ConjugatesSite-specific attachment of drugs or targeting ligands nih.govacs.orgnih.gov

Q & A

Basic: What is the role of N-benzyloxymethyl-2,3-dibromomaleimide in synthesizing bisindolylmaleimides (BIMs) and indolocarbazole natural products?

Answer:
This compound serves as a critical electrophilic coupling partner in the synthesis of BIMs, which are precursors to bioactive indolocarbazoles like rebeccamycin. The dibromomaleimide core reacts with magnesiated indoles (e.g., 7-chloroindole) via Steglich’s magnesiated indole coupling to form bisindolylmaleimides. For example, coupling with 7-chloroindole in benzene with catalytic HMPA yields BIM intermediates (27–54% yields) . Subsequent photochemical cyclization or one-pot cyclization–oxidation/Koenigs–Knorr glycosidation generates indolocarbazole scaffolds .

Basic: What synthetic methodologies are commonly employed for coupling this compound with indole derivatives?

Answer:
Two primary methods are documented:

  • Steglich’s magnesiated indole coupling : Indole magnesium bromide reacts with the dibromomaleimide in THF or benzene, achieving yields of 27–54% depending on solvent and catalyst (e.g., HMPA) .
  • Alternative conditions : Substituting HMPA with other Lewis acids or optimizing solvent polarity (e.g., THF vs. benzene) can modulate reactivity and regioselectivity .

Basic: What safety precautions are recommended when handling this compound?

Answer:
While specific safety data for this compound is limited, analogous dibromomaleimides require:

  • S22 : Avoid breathing dust.
  • S24/25 : Prevent skin/eye contact.
  • Use fume hoods and personal protective equipment (PPE) during synthesis .

Advanced: How can researchers optimize coupling reaction yields between this compound and indole derivatives?

Answer:
Key factors include:

  • Solvent choice : Benzene with HMPA yields 27% , while THF improves steric accessibility, increasing yields to 54% .
  • Catalyst loading : HMPA enhances magnesium coordination but may require strict stoichiometric control to avoid side reactions.
  • Temperature : Room temperature minimizes decomposition, while slight heating (40–50°C) accelerates coupling in sluggish systems.

Advanced: How do contradictions in cyclization methods for BIM intermediates impact the synthesis of indolocarbazoles?

Answer:
Photochemical cyclization of BIMs (e.g., compound 244 ) is reliable but slow, requiring UV light and inert conditions. In contrast, one-pot cyclization–oxidation/glycosidation (using pyranosyl bromide 246 ) streamlines the process, enabling direct access to glycosylated indolocarbazoles like rebeccamycin . Researchers must balance scalability (photochemical) vs. efficiency (one-pot) based on target complexity.

Advanced: How does the N-benzyloxymethyl substituent influence the reactivity of 2,3-dibromomaleimide compared to other N-substituents?

Answer:
The benzyloxymethyl group enhances:

  • Solubility : Improves compatibility with aromatic solvents (e.g., benzene) vs. alkyl-substituted analogs .
  • Steric protection : Shields the maleimide core during coupling, reducing premature bromine displacement.
  • Post-functionalization : The BOM group can be removed via hydrogenolysis, enabling downstream modifications (e.g., ammonolysis for rebeccamycin synthesis) .

Advanced: What mechanistic insights explain the regioselectivity of this compound in indole coupling reactions?

Answer:
The 2,3-dibromo configuration directs indole addition to the less hindered α-position, driven by:

  • Electrophilic activation : Bromine atoms polarize the maleimide, favoring nucleophilic attack at C2/C3.
  • Magnesium coordination : HMPA stabilizes the magnesiated indole, ensuring selective α-addition .

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